Cas no 1359480-13-9 (4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one)

4-[3-(3-Bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one is a heterocyclic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a 1,2,4-oxadiazole moiety and bromo-fluorophenyl and ethylphenyl groups. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The presence of bromine and fluorine enhances electrophilic reactivity, enabling further functionalization, while the oxadiazole ring contributes to metabolic stability. The ethylphenyl group may influence lipophilicity, affecting bioavailability. This compound is suitable for research applications in drug discovery, offering a versatile intermediate for structure-activity relationship studies. Its well-defined synthetic pathway ensures reproducibility for experimental use.
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one structure
1359480-13-9 structure
Product name:4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
CAS No:1359480-13-9
MF:C25H17BrFN3O2
Molecular Weight:490.323788404465
CID:5400320

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one 化学的及び物理的性質

名前と識別子

    • 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)isoquinolin-1-one
    • 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
    • インチ: 1S/C25H17BrFN3O2/c1-2-15-7-10-17(11-8-15)30-14-20(18-5-3-4-6-19(18)25(30)31)24-28-23(29-32-24)16-9-12-22(27)21(26)13-16/h3-14H,2H2,1H3
    • InChIKey: FKNLYWGVWSDNQV-UHFFFAOYSA-N
    • SMILES: C1(=O)C2=C(C=CC=C2)C(C2ON=C(C3=CC=C(F)C(Br)=C3)N=2)=CN1C1=CC=C(CC)C=C1

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3398-1638-20mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
20mg
$99.0 2023-09-11
Life Chemicals
F3398-1638-3mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
3mg
$63.0 2023-09-11
Life Chemicals
F3398-1638-10mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
10mg
$79.0 2023-09-11
Life Chemicals
F3398-1638-30mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
30mg
$119.0 2023-09-11
Life Chemicals
F3398-1638-20μmol
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
20μmol
$79.0 2023-09-11
Life Chemicals
F3398-1638-15mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
15mg
$89.0 2023-09-11
Life Chemicals
F3398-1638-5mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
5mg
$69.0 2023-09-11
Life Chemicals
F3398-1638-2mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
2mg
$59.0 2023-09-11
Life Chemicals
F3398-1638-50mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
50mg
$160.0 2023-09-11
Life Chemicals
F3398-1638-4mg
4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one
1359480-13-9
4mg
$66.0 2023-09-11

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one 関連文献

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-oneに関する追加情報

Introduction to 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one (CAS No. 1359480-13-9)

4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one, with the CAS number 1359480-13-9, is a complex organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a 1,2-dihydroisoquinolin-1-one core and a 1,2,4-oxadiazole moiety, which are both known for their potential biological activities.

The development and study of this compound have been driven by its potential therapeutic applications. Recent research has focused on its anti-inflammatory and anticancer properties, making it a promising candidate for the treatment of various diseases. The presence of the bromo and fluoro substituents on the phenyl ring enhances its pharmacological profile by modulating its interactions with biological targets.

In terms of its synthesis, 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one can be prepared through a multi-step process involving the condensation of appropriate precursors. The key steps include the formation of the 1,2-dihydroisoquinolin-1-one core and the subsequent coupling with the 1,2,4-oxadiazole moiety. These synthetic strategies have been optimized to improve yield and purity, making the compound more accessible for further research and development.

The biological activity of this compound has been extensively studied in various in vitro and in vivo models. In particular, its anti-inflammatory properties have been evaluated using cell-based assays and animal models of inflammation. Results from these studies have shown that 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one exhibits potent anti-inflammatory effects by inhibiting key inflammatory mediators such as cytokines and chemokines. This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and colitis.

Beyond its anti-inflammatory properties, this compound has also shown promising anticancer activity. Studies have demonstrated that it can induce apoptosis in various cancer cell lines by targeting specific signaling pathways involved in cell survival and proliferation. For instance, it has been shown to inhibit the PI3K/AKT pathway in breast cancer cells and to induce cell cycle arrest in colon cancer cells. These findings highlight its potential as a novel anticancer agent.

The pharmacokinetic properties of 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one have also been investigated to assess its suitability for clinical applications. Preclinical studies have indicated that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its oral bioavailability is moderate to high, and it exhibits good stability in plasma and tissues. These characteristics make it a viable candidate for further development into a therapeutic drug.

To further enhance its therapeutic potential, researchers are exploring various prodrug strategies to improve its solubility and bioavailability. Prodrugs are designed to be inactive or less active forms of the parent drug that are converted into the active form in vivo through metabolic processes. This approach can enhance the pharmacological properties of the compound while reducing potential side effects.

In conclusion, 4-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethylphenyl)-1,2-dihydroisoquinolin-1-one (CAS No. 1359480-13-9) is a promising compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of new therapeutic agents for inflammatory diseases and cancer. Ongoing research continues to explore its full therapeutic potential and optimize its pharmacological properties for clinical applications.

おすすめ記事

推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD